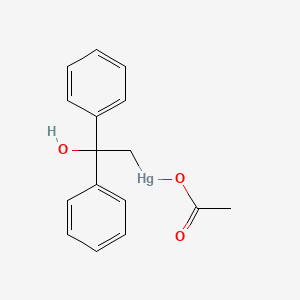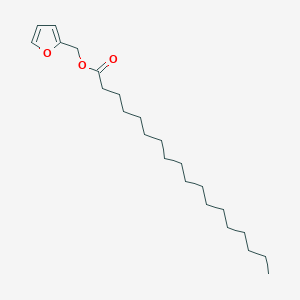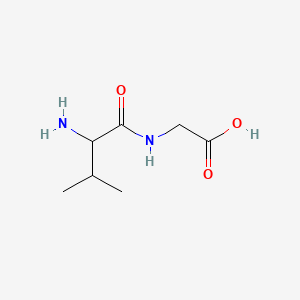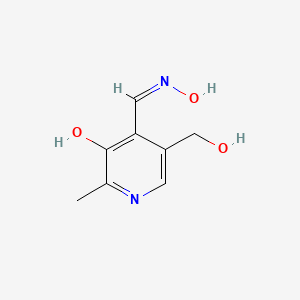
(2,2-Diphenyl-2-hydroxyethyl)mercuri acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Diphenyl-2-hydroxyethyl)mercuri acetate is a chemical compound with the molecular formula C16H16HgO3 and a molecular weight of 456.894 g/mol . This compound is known for its unique structure, which includes a mercury atom bonded to an acetate group and a diphenyl-hydroxyethyl moiety. It is primarily used in scientific research and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diphenyl-2-hydroxyethyl)mercuri acetate typically involves the reaction of mercury(II) acetate with 2,2-diphenyl-2-hydroxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Hg(OAc)2+C6H5CH(OH)C6H5→C6H5CH(HgOAc)C6H5+HOAc
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is typically produced in research laboratories due to its specialized applications. The production process involves careful handling of mercury compounds and adherence to safety protocols to prevent exposure to toxic mercury vapors.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Diphenyl-2-hydroxyethyl)mercuri acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the mercury-containing moiety to less toxic forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenyl ketone, while reduction could produce diphenylmethanol.
Aplicaciones Científicas De Investigación
(2,2-Diphenyl-2-hydroxyethyl)mercuri acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce mercury-containing functional groups.
Biology: Employed in studies involving the interaction of mercury compounds with biological molecules.
Medicine: Investigated for its potential use in developing mercury-based pharmaceuticals.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,2-Diphenyl-2-hydroxyethyl)mercuri acetate involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzymatic activity. This interaction disrupts cellular processes and can be used to study the effects of mercury on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Mercury(II) acetate: A simpler mercury compound used in similar applications.
Diphenylmercury: Another mercury-containing compound with different reactivity and applications.
Phenylmercuric acetate: Used as a preservative and antiseptic.
Uniqueness
(2,2-Diphenyl-2-hydroxyethyl)mercuri acetate is unique due to its specific structure, which combines a diphenyl-hydroxyethyl moiety with a mercury acetate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications.
Propiedades
Número CAS |
29053-02-9 |
|---|---|
Fórmula molecular |
C16H16HgO3 |
Peso molecular |
456.89 g/mol |
Nombre IUPAC |
acetyloxy-(2-hydroxy-2,2-diphenylethyl)mercury |
InChI |
InChI=1S/C14H13O.C2H4O2.Hg/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13;1-2(3)4;/h2-11,15H,1H2;1H3,(H,3,4);/q;;+1/p-1 |
Clave InChI |
FAUXILBERNTIJN-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)O[Hg]CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide](/img/structure/B11957335.png)

![5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene](/img/structure/B11957346.png)
![1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B11957347.png)
